2-[3-(BENZYLOXY)PHENYL]-3-(4-FLUOROBENZENESULFONYL)-1,3-THIAZOLIDINE
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Overview
Description
2-[3-(BENZYLOXY)PHENYL]-3-(4-FLUOROBENZENESULFONYL)-1,3-THIAZOLIDINE is an organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This specific compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, a fluorophenylsulfonyl group, and a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(BENZYLOXY)PHENYL]-3-(4-FLUOROBENZENESULFONYL)-1,3-THIAZOLIDINE typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a thiol with an amine in the presence of a suitable catalyst.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction where a benzyl alcohol reacts with a phenyl halide.
Attachment of the Fluorophenylsulfonyl Group: The fluorophenylsulfonyl group can be attached via a sulfonylation reaction, where a fluorophenylsulfonyl chloride reacts with the thiazolidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include thiols or sulfides.
Substitution: Products depend on the specific substituents introduced during the reaction.
Scientific Research Applications
2-[3-(BENZYLOXY)PHENYL]-3-(4-FLUOROBENZENESULFONYL)-1,3-THIAZOLIDINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(BENZYLOXY)PHENYL]-3-(4-FLUOROBENZENESULFONYL)-1,3-THIAZOLIDINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(3-(Benzyloxy)phenyl)-3-(phenylsulfonyl)thiazolidine: Lacks the fluorine atom in the sulfonyl group.
2-(3-(Benzyloxy)phenyl)-3-((4-chlorophenyl)sulfonyl)thiazolidine: Contains a chlorine atom instead of fluorine.
2-(3-(Benzyloxy)phenyl)-3-((4-methylphenyl)sulfonyl)thiazolidine: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenylsulfonyl group in 2-[3-(BENZYLOXY)PHENYL]-3-(4-FLUOROBENZENESULFONYL)-1,3-THIAZOLIDINE imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from similar compounds.
Biological Activity
The compound 2-[3-(benzyloxy)phenyl]-3-(4-fluorobenzenesulfonyl)-1,3-thiazolidine is a thiazolidine derivative that has garnered attention for its diverse biological activities. This article provides an overview of its biological properties, including its anticancer potential, interactions with various biological targets, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H20FNO2S
- Molecular Weight : 367.46 g/mol
- CAS Number : 204589-80-0
The structure features a thiazolidine ring, which is known for its versatility in medicinal chemistry. The presence of the benzyloxy and fluorobenzenesulfonyl groups enhances its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the potential of thiazolidine derivatives in cancer treatment. Specifically, compounds similar to this compound have shown promising results in various cancer cell lines.
- Mechanism of Action : The compound may exert its anticancer effects through the induction of apoptosis and inhibition of cell proliferation. In vitro studies using human glioblastoma cell lines (e.g., LN229) demonstrated significant cytotoxic effects when treated with thiazolidinone derivatives .
Structure-Activity Relationship (SAR)
A series of studies have investigated the relationship between chemical structure and biological activity for thiazolidine derivatives. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) has been associated with increased potency against cancer cells.
- Binding Affinity Studies : Docking studies revealed that thiazolidine derivatives exhibit strong binding affinities to targets such as AURKA and VEGFR-2, with binding energies ranging from -7.9 to -9.8 kcal/mol .
Case Study 1: Antiglioma Efficacy
In a study assessing the efficacy of various thiazolidinone derivatives against glioblastoma cells, compounds were evaluated using assays such as MTT and colony formation tests. Notably, compound 5e , structurally related to this compound, exhibited remarkable cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutics like Temozolomide .
Case Study 2: GPR34 Antagonism
Another investigation focused on a series of derivatives targeting GPR34, a G protein-coupled receptor implicated in several diseases. One derivative demonstrated an IC50 value of 0.059 μM in inhibiting receptor activity, suggesting that modifications to the thiazolidine scaffold can lead to potent antagonists with therapeutic potential .
Comparative Binding Affinities
The following table summarizes the binding affinities of selected thiazolidine derivatives to AURKA and VEGFR-2:
Compound | Binding Affinity (AURKA) | Binding Affinity (VEGFR-2) |
---|---|---|
Temozolomide | -5.7 kcal/mol | -5.9 kcal/mol |
5a | -9.8 kcal/mol | -8.2 kcal/mol |
5b | -9.0 kcal/mol | -8.7 kcal/mol |
5c | -8.9 kcal/mol | -9.0 kcal/mol |
5e | -8.7 kcal/mol | -7.9 kcal/mol |
This data indicates that structural modifications can significantly enhance binding affinity and potentially improve therapeutic efficacy.
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-2-(3-phenylmethoxyphenyl)-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO3S2/c23-19-9-11-21(12-10-19)29(25,26)24-13-14-28-22(24)18-7-4-8-20(15-18)27-16-17-5-2-1-3-6-17/h1-12,15,22H,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNHJOKJJMHXNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)F)C3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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